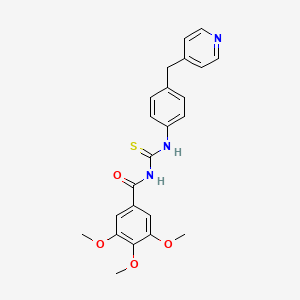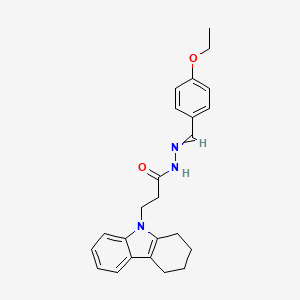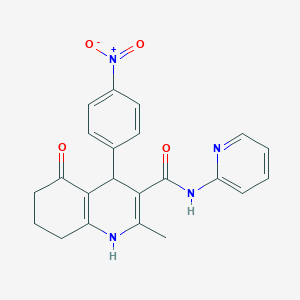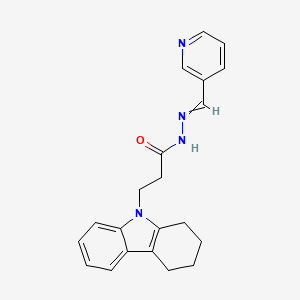
1-(4-Pyridin-4-ylmethyl-phenyl)-3-(3,4,5-trimethoxy-benzoyl)-thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}-3-(3,4,5-TRIMETHOXYBENZOYL)THIOUREA is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications. This compound features a thiourea core, which is known for its versatility in various chemical reactions and its potential biological activities.
Métodos De Preparación
The synthesis of 1-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}-3-(3,4,5-TRIMETHOXYBENZOYL)THIOUREA typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-(pyridin-4-yl)methylbenzene with 3,4,5-trimethoxybenzoyl chloride in the presence of a base to form the corresponding benzoyl derivative. This intermediate is then reacted with thiourea under controlled conditions to yield the final product .
Análisis De Reacciones Químicas
1-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}-3-(3,4,5-TRIMETHOXYBENZOYL)THIOUREA undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, potentially converting the thiourea moiety to corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the benzoyl group, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions vary based on the specific reaction pathway but can include sulfoxides, sulfones, and substituted derivatives .
Aplicaciones Científicas De Investigación
1-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}-3-(3,4,5-TRIMETHOXYBENZOYL)THIOUREA has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has potential as an inhibitor of certain enzymes due to its thiourea moiety, which can interact with active sites of enzymes.
Medicine: Preliminary studies suggest that it may have anticancer properties, making it a candidate for further pharmacological research.
Mecanismo De Acción
The mechanism of action of 1-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}-3-(3,4,5-TRIMETHOXYBENZOYL)THIOUREA involves its interaction with molecular targets such as enzymes or receptors. The thiourea group can form hydrogen bonds and other interactions with active sites, potentially inhibiting enzyme activity. The pyridine and benzoyl groups may also contribute to binding affinity and specificity, affecting various molecular pathways .
Comparación Con Compuestos Similares
Similar compounds to 1-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}-3-(3,4,5-TRIMETHOXYBENZOYL)THIOUREA include:
1-{4-[(PYRIDIN-3-YL)METHYL]PHENYL}-3-(3,4,5-TRIMETHOXYBENZOYL)THIOUREA: Differing by the position of the pyridine ring, which can affect its reactivity and binding properties.
1-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}-3-(3,4,5-TRIMETHOXYBENZOYL)UREA: Lacking the sulfur atom, which can influence its chemical and biological activities.
1-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}-3-(3,4,5-TRIMETHOXYBENZOYL)THIOCARBAMATE:
Propiedades
Fórmula molecular |
C23H23N3O4S |
|---|---|
Peso molecular |
437.5 g/mol |
Nombre IUPAC |
3,4,5-trimethoxy-N-[[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C23H23N3O4S/c1-28-19-13-17(14-20(29-2)21(19)30-3)22(27)26-23(31)25-18-6-4-15(5-7-18)12-16-8-10-24-11-9-16/h4-11,13-14H,12H2,1-3H3,(H2,25,26,27,31) |
Clave InChI |
WSLPNWVGCWABKV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C(=O)NC(=S)NC2=CC=C(C=C2)CC3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-3-[(4-chlorophenyl)methyl]-5-[(4-ethoxy-3-iodo-5-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11645380.png)

![2-cyclopropyl-N'-[(E)-(4-methoxyphenyl)methylidene]quinoline-4-carbohydrazide](/img/structure/B11645392.png)
![3-(3,4-dimethoxyphenyl)-N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11645402.png)


![N'-[(E)-2,3-dihydro-1,4-benzodioxin-5-ylmethylidene]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetohydrazide](/img/structure/B11645413.png)
![(5Z)-3-(4-chlorobenzyl)-5-{4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B11645417.png)
![3-methyl-5-[(pentyloxy)methyl]-4,5-dihydro-1H-furo[2,3-c]pyrazole-1-carbothioamide](/img/structure/B11645428.png)
![(5Z)-3-(4-chlorobenzyl)-5-{2-[(2-chlorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B11645429.png)
![3-(3-bromophenyl)-2-(ethylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11645435.png)
![Propan-2-yl 2-{[(2-methyl-3-nitrophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11645442.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B11645450.png)
![5-benzyl-2-{[2-(diethylamino)ethyl]sulfanyl}-6-hydroxy-3-phenylpyrimidin-4(3H)-one](/img/structure/B11645451.png)
